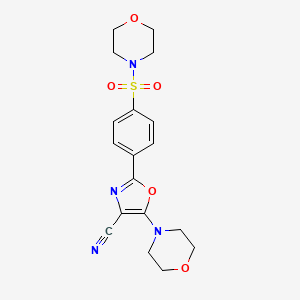

![molecular formula C14H13Br2NO2 B2576934 2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol CAS No. 477871-71-9](/img/structure/B2576934.png)

2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

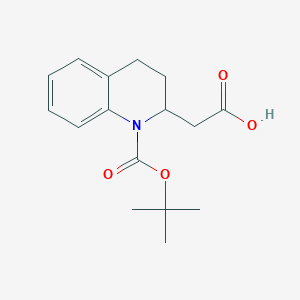

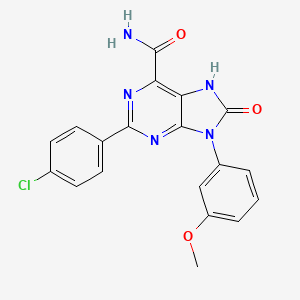

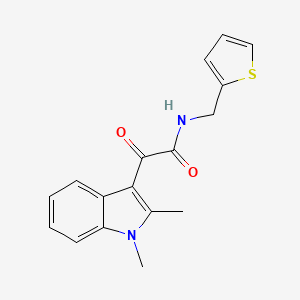

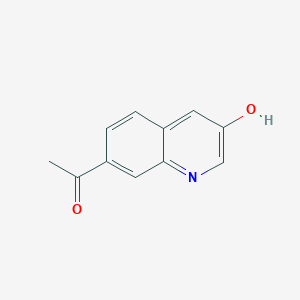

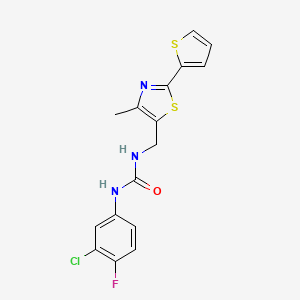

“2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol” is a chemical compound with the molecular formula C14H13Br2NO2 . It is used in the preparation of glycopeptides and targeted bifunctional degraders .

Molecular Structure Analysis

The molecular structure of “2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol” consists of 14 carbon atoms, 13 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol” include a molecular weight of 387.07 .Applications De Recherche Scientifique

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs) are widely utilized across various industries to prevent oxidative damage and extend product shelf life. Research has delved into their environmental presence, human exposure, and potential toxicity, revealing their detection in different matrices like indoor dust, outdoor air particulates, sea sediment, and river water. Some SPAs have been associated with liver toxicity, endocrine disruption, and carcinogenic effects. The study by Liu and Mabury (2020) highlights the need for developing novel SPAs with reduced toxicity and environmental persistence to mitigate pollution risks (Liu & Mabury, 2020).

Brominated Phenols in the Environment

Brominated phenols, such as 2,4,6-Tribromophenol, have been studied for their environmental concentrations, toxicology, and fate. These compounds, used in flame retardants and pesticides, are ubiquitous due to their varied sources. Koch and Sures (2018) emphasize the importance of understanding their toxicokinetics, toxicodynamics, and environmental behavior, suggesting that future studies should focus on new flame retardants degrading into brominated phenols (Koch & Sures, 2018).

Lignin Acidolysis and Chemical Analysis

The study of lignin model compounds under acidolysis conditions provides insights into the chemical processes involving compounds like "2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol". Yokoyama (2015) discusses the significance of the γ-hydroxymethyl group in the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, indicating diverse pathways and suggesting further exploration into novel mechanisms (Yokoyama, 2015).

Atmospheric Reactivity of Methoxyphenols

The atmospheric reactivity of methoxyphenols, emitted from biomass burning and used as tracers, is critical in understanding environmental pollution and secondary organic aerosol (SOA) formation. Liu, Chen, and Chen (2022) provide an extensive review of their reactions in different phases and suggest assessing the ecotoxicity of their degradation products to better understand their impact on air quality (Liu, Chen, & Chen, 2022).

Tetrabromobisphenol A Degradation

The transformation and degradation of tetrabromobisphenol A (TBBPA) and its derivatives, including processes such as pyrolysis, photolysis, and biotransformation, are crucial for remediation efforts. Liu et al. (2018) reviewed the metabolic mechanisms and identified over 100 degradation products, suggesting pathways like debromination and β-scission. This comprehensive overview underlines the importance of understanding the environmental behaviors and health risks of such brominated flame retardants (Liu et al., 2018).

Propriétés

IUPAC Name |

2,4-dibromo-6-[(2-methoxyanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br2NO2/c1-19-13-5-3-2-4-12(13)17-8-9-6-10(15)7-11(16)14(9)18/h2-7,17-18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSCWEDONORGTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2576853.png)

![ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate](/img/structure/B2576856.png)

![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)

![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)

![1-(3,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576870.png)